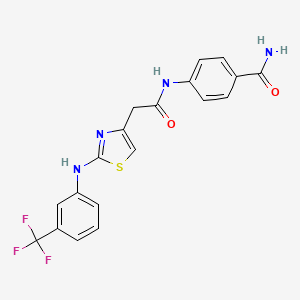

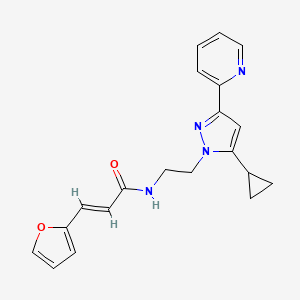

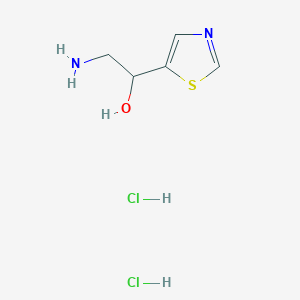

4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and works by inhibiting the activity of certain enzymes that are involved in cancer growth and proliferation.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methods and Chemical Reactions : The compound's synthesis involves complex chemical reactions, including the 1,3-dipolar cycloaddition of acetylenedicarboxylic esters to quinazoline oxides, producing esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid as main products (Stauss et al., 1972). These processes elucidate the compound's reactivity and potential as a precursor for further chemical modifications.

Polymer Synthesis : Innovative approaches in polymer chemistry have utilized similar compounds for the synthesis of well-defined aromatic polyamides with low polydispersity. This research signifies the compound's utility in creating new materials with potential applications in various fields, including materials science and engineering (Yokozawa et al., 2002).

Biological and Pharmaceutical Research

Antimicrobial Applications : Compounds derived from similar chemical structures have been evaluated for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Gouda et al., 2010). This aspect is crucial for addressing the increasing resistance to existing antimicrobial drugs.

Antitumor Activity : Research on derivatives bearing similar structural motifs has shown considerable antitumor activity against various cancer cell lines. Such studies underscore the potential of these compounds in cancer therapy, offering a pathway for the development of new anticancer drugs (Yurttaş et al., 2015).

Synthesis of Antimicrobial Agents : The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, including those similar to the compound , has demonstrated potent antimicrobial activity. Such findings are vital for the ongoing search for new treatments for infectious diseases (Bikobo et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound 4-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide is AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . AMPK plays a crucial role in metabolic disorders, making it a high-value target for therapeutic interventions .

Mode of Action

This compound acts as an AMP mimetic and a potent pan-AMPK activator . It interacts with AMPK, leading to its activation. This activation triggers a series of downstream effects that regulate cellular processes, including glucose and lipid metabolism .

Biochemical Pathways

Upon activation by this compound, AMPK influences several biochemical pathways. It enhances glucose uptake, fatty acid oxidation, and mitochondrial biogenesis while inhibiting glucose production in the liver, lipogenesis, and protein synthesis . These actions collectively shift the cell’s metabolism from anabolic to catabolic, promoting energy production and reducing energy consumption .

Result of Action

The activation of AMPK by this compound leads to a series of molecular and cellular effects. It helps maintain energy balance at both the cellular and whole-body levels, thereby playing a crucial role in protecting against metabolic disorders .

properties

IUPAC Name |

4-[[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O2S/c20-19(21,22)12-2-1-3-14(8-12)25-18-26-15(10-29-18)9-16(27)24-13-6-4-11(5-7-13)17(23)28/h1-8,10H,9H2,(H2,23,28)(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUOPIGLAQFBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2717207.png)

![3-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2717208.png)

![5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2717210.png)

![3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2717213.png)

![4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2717225.png)